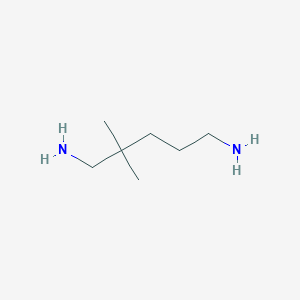

2,2-Dimethylpentane-1,5-diamine

Description

Properties

CAS No. |

15657-55-3 |

|---|---|

Molecular Formula |

C7H18N2 |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

2,2-dimethylpentane-1,5-diamine |

InChI |

InChI=1S/C7H18N2/c1-7(2,6-9)4-3-5-8/h3-6,8-9H2,1-2H3 |

InChI Key |

TUGAQVRNALIPHY-UHFFFAOYSA-N |

SMILES |

CC(C)(CCCN)CN |

Canonical SMILES |

CC(C)(CCCN)CN |

Synonyms |

2,2-Dimethyl-1,5-pentanediamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methylpentane-1,5-diamine with structurally or functionally related diamines:

Key Differences and Insights

Structural Impact on Properties :

- Branching : The methyl group in 2-Methylpentane-1,5-diamine reduces hydrogen bonding compared to linear 1,5-pentanediamine (cadaverine), lowering its melting point and enhancing solubility in hydrophobic matrices .

- Bioactivity : Cadaverine is a biogenic amine involved in decomposition and microbial metabolism, whereas 2-Methylpentane-1,5-diamine is synthetic and lacks natural biological roles .

Functional Versatility: N,N′-Bis(2-aminoethyl)-1,5-pentanediamine’s additional aminoethyl groups increase its chelation capacity, making it useful in metal ion binding and nanotechnology . N1,N5-Dimethylpentane-1,5-diamine, identified in cheetah urine, highlights metabolic modifications of diamines in biological systems .

Safety and Handling :

- 2-Methylpentane-1,5-diamine’s corrosivity necessitates stringent safety protocols, unlike cadaverine, which is primarily a nuisance due to its odor .

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the structure of 2,2-Dimethylpentane-1,5-diamine?

- Answer : Structural confirmation requires a combination of spectroscopic techniques:

- IR/Raman Spectroscopy : Analyze N-H stretching (~3300 cm⁻¹) and bending vibrations (~1600 cm⁻¹) to confirm primary amine groups. Compare with group frequency charts for nitrogen compounds .

- NMR Spectroscopy : Use H and C NMR to resolve methyl (δ ~1.0–1.5 ppm) and methylene (δ ~2.5–3.5 ppm) environments. Molecular symmetry (C6H16N2) should yield distinct splitting patterns .

- Mass Spectrometry : Verify the molecular ion peak at m/z 116.208 (C6H16N2) and fragmentation pathways .

Q. What safety precautions are essential when handling 2,2-Dimethylpentane-1,5-diamine in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as corrosive under UN 2735) .

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Spill Management : Neutralize spills with weak acids (e.g., citric acid) and dispose of contaminated materials as hazardous waste .

Q. What are the primary applications of 2,2-Dimethylpentane-1,5-diamine in polymer chemistry?

- Answer : The compound serves as:

- Crosslinking Agent : Reacts with diisocyanates (e.g., 2,2-dimethylpentane-1,5-diyl diisocyanate) to form polyurethanes with enhanced thermal stability .

- Epoxy Curing Agent : Accelerates epoxy resin polymerization via amine-epoxide reactions, improving mechanical properties .

Advanced Research Questions

Q. How can 2,2-Dimethylpentane-1,5-diamine be utilized in the design of Schiff base ligands for coordination polymers?

- Answer :

- Synthesis : React with carbonyl compounds (e.g., salicylaldehyde) to form tetradentate Schiff base ligands. Example: A similar ligand, N-(2-hydroxylacetophenone)-3-oxapentane-1,5-diamine, coordinates with Cu(II) to form 1D polymers .

- Characterization : Use single-crystal X-ray diffraction (employing SHELX programs for refinement) and UV-Vis spectroscopy to study metal-ligand charge transfer .

Q. How can researchers resolve discrepancies between theoretical and experimental vibrational spectra of 2,2-Dimethylpentane-1,5-diamine complexes?

- Answer :

- Computational Modeling : Compare experimental IR/Raman data with density functional theory (DFT)-simulated spectra (e.g., B3LYP/6-31G* basis set) to validate assignments .

- Isotopic Substitution : Replace N with N to isolate amine vibrational modes and reduce coupling effects .

Q. What are the challenges in optimizing reaction conditions for polyurethane synthesis using 2,2-Dimethylpentane-1,5-diamine?

- Answer :

- Stoichiometric Balance : Maintain a 1:1 molar ratio of diamine to diisocyanate to prevent unreacted monomers, which degrade material performance .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction homogeneity. Avoid protic solvents that compete with amine-isocyanate reactions .

- Temperature Control : Limit exothermic side reactions by maintaining temperatures below 60°C during prepolymer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.